

# Gemlapodect: A Cross-Study Comparison of Therapeutic Effects in Tourette Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Gemlapodect |           |  |  |  |
| Cat. No.:            | B8597692    | Get Quote |  |  |  |

An objective analysis of **Gemlapodect**'s clinical trial data in comparison to established and emerging therapies for Tourette Syndrome, providing researchers, scientists, and drug development professionals with a comprehensive guide to its therapeutic potential.

**Gemlapodect** (NOE-105) is an investigational, first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor showing promise in the treatment of Tourette Syndrome (TS).[1][2] Its novel mechanism of action, which involves the modulation of dopamine signaling in the striatum, distinguishes it from currently available treatments, which primarily consist of dopamine receptor antagonists and alpha-2 adrenergic agonists.[3][4] This guide provides a detailed comparison of **Gemlapodect**'s therapeutic effects with those of other pharmacological agents used in the management of TS, supported by data from clinical trials.

## **Mechanism of Action: A Novel Approach**

**Gemlapodect**'s therapeutic potential lies in its unique mechanism of targeting PDE1A. This enzyme is highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in the pathophysiology of Tourette Syndrome. By inhibiting PDE10A, **Gemlapodect** increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This, in turn, modulates the downstream signaling of dopamine D2 receptors, offering a more targeted approach to regulating the dysfunctional neural circuits believed to underlie the tics characteristic of TS.[3][4]

In contrast, traditional antipsychotics like haloperidol, risperidone, and aripiprazole act as direct antagonists of dopamine D2 receptors. While effective in suppressing tics for some individuals,



this direct antagonism is often associated with a range of side effects, including weight gain, metabolic disturbances, and extrapyramidal symptoms.[1][2] Other agents, such as clonidine and guanfacine, are alpha-2 adrenergic agonists that are thought to reduce tics by modulating norepinephrine signaling. Ecopipam represents another emerging therapeutic, acting as a selective dopamine D1 receptor antagonist.[4][5]



Click to download full resolution via product page

**Gemlapodect**'s inhibition of PDE10A, preventing cAMP degradation.

## **Comparative Efficacy: A Review of Clinical Trial Data**

The primary measure of efficacy in clinical trials for Tourette Syndrome is the Yale Global Tic Severity Scale (YGTSS), a clinician-rated scale that assesses the number, frequency, intensity, complexity, and interference of motor and phonic tics. The following tables summarize the key findings from clinical trials of **Gemlapodect** and other relevant medications.

Table 1: Gemlapodect Clinical Trial Data



| Study                             | N                         | Treatment<br>Arm           | Baseline<br>YGTSS-TTS<br>(mean) | Change<br>from<br>Baseline<br>(mean) | p-value vs.<br>Baseline |
|-----------------------------------|---------------------------|----------------------------|---------------------------------|--------------------------------------|-------------------------|
| ALLEVIA-1<br>(Phase 2a)[1]<br>[2] | 14                        | Gemlapodect (all patients) | Not Reported                    | -7.8                                 | 0.009                   |
| 8                                 | Gemlapodect (target dose) | Not Reported               | -12.8                           | 0.003                                |                         |

Table 2: Comparator Clinical Trial Data



| Drug                          | Study                                  | N<br>(Treatment/<br>Placebo)                     | Baseline<br>YGTSS-TTS<br>(mean) | Change<br>from<br>Baseline<br>(mean)                                            | p-value vs.<br>Placebo |
|-------------------------------|----------------------------------------|--------------------------------------------------|---------------------------------|---------------------------------------------------------------------------------|------------------------|
| Ecopipam                      | Phase 2b[4]<br>[5][6]                  | 76 / 77                                          | Not Reported                    | -3.44 (LS<br>Mean<br>Difference)                                                | 0.01                   |
| Aripiprazole                  | Phase 3[7][8]                          | 44 (low dose)<br>/ 45 (high<br>dose) / 44        | Not Reported                    | -6.3 (low<br>dose), -9.9<br>(high dose)                                         | <0.05 (both doses)     |
| Phase 3 (oral solution)[7][9] | 61 / 60                                | ~30                                              | -5.5 (LS<br>Mean<br>Difference) | <0.001                                                                          |                        |
| Risperidone                   | Placebo-<br>controlled[10]<br>[11][12] | 16 / 18                                          | 26.0 / 27.4                     | 32%<br>reduction /<br>7% reduction                                              | 0.004                  |
| Clonidine<br>Patch            | Phase 4[13]<br>[14][15]                | 121 (2mg),<br>119 (1.5mg),<br>126 (1mg) /<br>122 | Not Reported                    | YGTSS score<br>at Week 8:<br>9.9 (2mg),<br>9.6 (1.5mg),<br>10.5 (1mg) /<br>17.0 | <0.001 (all<br>doses)  |
| Guanfacine                    | Placebo-<br>controlled[3]<br>[16]      | 16 / 18                                          | 26.3 / 27.7                     | -2.7 / -3.0                                                                     | Not<br>Significant     |
| Deutetrabena<br>zine          | ARTISTS 1 & 2[17][18][19] [20]         | 119 / 158<br>(combined)                          | ~33.8                           | Not Significantly Different from Placebo                                        | Not Met                |
| Valbenazine                   | T-Forward<br>(Adults)[21]<br>[22]      | 124 (total)                                      | Not Reported                    | Not<br>Significantly<br>Different from<br>Placebo                               | 0.18                   |



T-Force
GOLD
(Pediatric)

[23]

Not Reported Not Met Not Met

YGTSS-TTS: Yale Global Tic Severity Scale - Total Tic Score; LS Mean: Least Squares Mean

# Experimental Protocols: A Closer Look at Study Design

The clinical development of **Gemlapodect** for Tourette Syndrome has progressed through a Phase 2a open-label study (ALLEVIA-1) and is currently in a Phase 2b randomized, double-blind, placebo-controlled trial (NOE-TTS-201).[1][2][24][25]

## **Gemlapodect Phase 2a Study (ALLEVIA-1) Protocol**

- Study Design: A 12-week, multicenter, open-label, single-arm monotherapy study.[1][26]
- Participants: 15 patients with Tourette Syndrome with a mean age of 26.2 years.[1][26]
- Intervention: Ascending doses of **Gemlapodect** from 2.5 mg to 15 mg once daily, with a target dose of 10 to 15 mg per day.[1][26]
- Primary Endpoint: Change from baseline in the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C).[1]
- Secondary Endpoint: Change from baseline in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).[1]





Click to download full resolution via product page

A typical workflow for a Phase 2b randomized controlled trial.

## **Safety and Tolerability**



A significant advantage of **Gemlapodect** observed in clinical trials to date is its favorable safety and tolerability profile.[2] Notably, the Phase 2a study reported no serious adverse events, and patients did not experience significant weight gain or metabolic disturbances, which are common side effects of many antipsychotic medications used to treat Tourette Syndrome.[1][2] The most common adverse events reported for ecopipam were headache, fatigue, somnolence, and restlessness.[5] Aripiprazole and risperidone are associated with a risk of weight gain and sedation.[10][12][27]

## Conclusion

**Gemlapodect**, with its novel PDE10A inhibitor mechanism, has demonstrated promising efficacy in reducing tic severity in patients with Tourette Syndrome in early-phase clinical trials. The observed reduction in YGTSS scores, particularly at the target dose, is clinically meaningful. Furthermore, its favorable side-effect profile, especially the lack of weight gain and metabolic issues, positions it as a potentially valuable alternative to current standard-of-care treatments.

Direct head-to-head comparative trials will be necessary to definitively establish **Gemlapodect**'s place in the therapeutic landscape for Tourette Syndrome. However, the existing data suggest that its targeted mechanism of action may offer a more favorable balance of efficacy and tolerability for many individuals living with this challenging neurodevelopmental disorder. The ongoing Phase 2b trial will provide more robust, placebo-controlled data to further elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. noemapharma.com [noemapharma.com]
- 2. What clinical trials have been conducted for Gemlapodect? [synapse.patsnap.com]
- 3. A Review of the Current Treatment of Tourette Syndrome PMC [pmc.ncbi.nlm.nih.gov]



- 4. neurology.org [neurology.org]
- 5. Ecopipam Provides Clinically Meaningful Reduction in Tic Severity for Children With Tourette Syndrome - Practical Neurology [practicalneurology.com]
- 6. publications.aap.org [publications.aap.org]
- 7. Randomized, double-blind, placebo-controlled trial of aripiprazole oral solution in children and adolescents with Tourette's disorder PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, Double-Blind, Placebo-Controlled Trial Demonstrates the Efficacy and Safety of Oral Aripiprazole for the Treatment of Tourette's Disorder in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neurology.org [neurology.org]
- 11. A placebo-controlled trial of risperidone in Tourette syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antipsychotic Drug Risperidone Reduces Tics in Children and Adults with Tourette Syndrome | Yale News [news.yale.edu]
- 13. researchgate.net [researchgate.net]
- 14. psychiatryinvestigation.org [psychiatryinvestigation.org]
- 15. Efficacy of Clonidine Adhesive Patch for Patients With Tourette Syndrome: A Randomized, Double-blind, Placebo-Controlled, Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tevapharm.com [tevapharm.com]
- 18. neurologylive.com [neurologylive.com]
- 19. Efficacy and Safety of Fixed-Dose Deutetrabenazine in Children and Adolescents for Tics Associated With Tourette Syndrome: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety and Efficacy of Flexible-Dose Deutetrabenazine in Children and Adolescents With Tourette Syndrome: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Neurocrine Announces Completion of Phase II Clinical Study of VMAT2 Inhibitor INGREZZA™ (valbenazine) in Adults with Tourette Syndrome | Neurocrine Biosciences [neurocrine.gcs-web.com]







- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. clinicaltrials.eu [clinicaltrials.eu]
- 25. What is the therapeutic class of Gemlapodect? [synapse.patsnap.com]
- 26. Noema Pharma's NOE-105 Phase 2a Study in Tourette Syndrome Meets All Endpoints [synapse.patsnap.com]
- 27. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Gemlapodect: A Cross-Study Comparison of Therapeutic Effects in Tourette Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8597692#a-cross-study-comparison-of-gemlapodect-s-therapeutic-effects]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com